1-(3-Bromophenyl)cyclopentanecarbonitrile
Overview
Description
1-(3-Bromophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12BrN It is characterized by a bromophenyl group attached to a cyclopentanecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)cyclopentanecarbonitrile typically involves the reaction of 3-bromobenzyl cyanide with cyclopentanone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The cyclopentane ring can undergo oxidation to form cyclopentanone derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted phenylcyclopentanecarbonitrile derivatives.
Reduction: Formation of 1-(3-aminophenyl)cyclopentanecarbonitrile.
Oxidation: Formation of 1-(3-bromophenyl)cyclopentanone.
Scientific Research Applications
1-(3-Bromophenyl)cyclopentanecarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)cyclopentanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the cyclopentanecarbonitrile moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclopentanecarbonitrile: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)cyclopentanecarbonitrile: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromophenyl)cyclopropanecarbonitrile: Similar structure but with a cyclopropane ring instead of cyclopentane.
Uniqueness: 1-(3-Bromophenyl)cyclopentanecarbonitrile is unique due to the specific positioning of the bromine atom and the cyclopentane ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(3-bromophenyl)cyclopentane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQZRWPINSOWTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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